Home > Products > Building Blocks P14196 > Pyrazolo[1,5-a]pyridine-7-carboxylic acid
Pyrazolo[1,5-a]pyridine-7-carboxylic acid - 474432-62-7

Pyrazolo[1,5-a]pyridine-7-carboxylic acid

Catalog Number: EVT-345063
CAS Number: 474432-62-7
Molecular Formula: C8H6N2O2
Molecular Weight: 162.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Relevance: These compounds are structurally related to Pyrazolo[1,5-a]pyridine-7-carboxylic acid by sharing a pyrazole ring fused to a six-membered heterocycle with a carboxylic acid substituent. The key difference lies in the presence of a pyrimidine ring instead of a pyridine ring. []

Pyrazolo[1,5-a]pyrimidine derivatives

Compound Description: These derivatives were developed as orally active AII receptor antagonists with improved in vitro and oral activity compared to 7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid derivatives. Modifications were made to the substituents at the 3- and 5-positions of the pyrazolo[1,5-a]pyrimidine scaffold, and a methyl substituent at the 3-position was found to be essential for potent in vivo activity. []

Relevance: These compounds are structurally related to Pyrazolo[1,5-a]pyridine-7-carboxylic acid by sharing a pyrazole ring fused to a six-membered heterocycle. They differ in the presence of a pyrimidine ring instead of a pyridine ring, but share the exploration of various substituents for improved biological activity. []

Pyrazolo[1,5-a]pyridine-3-carboxylic Acid

Compound Description: This compound serves as a precursor for synthesizing structurally diverse Pyrpy-NHC ligands via palladium-copper-catalyzed decarboxylative arylation. []

Relevance: This compound is a structural isomer of Pyrazolo[1,5-a]pyridine-7-carboxylic acid. The key difference lies in the position of the carboxylic acid substituent on the pyrazolo[1,5-a]pyridine core. This positional isomerism allows for the exploration of diverse N-heterocyclic carbene (NHC) ligands derived from the pyrazolo[1,5-a]pyridine scaffold. []

Pyrazolo[1,5-a]pyridine-5-carboxylic acid

Compound Description: This compound can be synthesized from 4-pyridine carboxylic acid through a multi-step process involving reduction, hydroxyl group protection, N-amination, 1,3-dipolar cycloaddition, decarboxylation, and potassium permanganate oxidation. []

Relevance: This compound is structurally related to Pyrazolo[1,5-a]pyridine-7-carboxylic acid by sharing a pyrazolo[1,5-a]pyridine core with a carboxylic acid substituent. The key difference lies in the position of the carboxylic acid substituent on the pyrazolo[1,5-a]pyridine scaffold. []

5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Compound Description: This compound exhibits effective inhibition on the proliferation of some cancer cell lines. []

Relevance: This compound shares the pyrazole ring fused to a six-membered heterocycle with Pyrazolo[1,5-a]pyridine-7-carboxylic acid. It differs by having a pyrimidine ring instead of a pyridine and includes a 4-fluorophenyl and a trifluoromethyl substituent on the pyrimidine ring. []

2-methyl-3-(1,4,5,6-tetrahydronicotinoyl)pyrazolo[1,5-a]pyridine (KC-764)

Compound Description: This compound exhibits potent antiplatelet and antithrombotic effects, inhibiting arachidonic acid (AA) and collagen-induced platelet aggregation. [, , ] It inhibits thromboxane B2 (TXB2) production more effectively than acetylsalicylic acid (ASA) and displays a wider margin of dose between antiplatelet action and prolongation of bleeding time. [, ] KC-764 was found to be 200 times more potent than ASA in inhibiting collagen-induced rabbit platelet aggregation and TXA2 production in vitro. [] It also demonstrated selective inhibition of TXA2 production over PGI2 production. []

Relevance: This compound shares a pyrazolo[1,5-a]pyridine core with Pyrazolo[1,5-a]pyridine-7-carboxylic acid. It differs by the addition of a 2-methyl substituent and a 1,4,5,6-tetrahydronicotinoyl group at the 3-position. [, , ]

5-n-Butyl-7-(3,4,5-trimethoxybenzoylamino)pyrazolo[1,5-a]pyrimidine (OT-7100)

Compound Description: This pyrazolopyrimidine derivative possesses potential analgesic effects but displayed species-specific hepatotoxicity in humans. [] It is metabolized primarily to a carboxylic acid derivative and an amino derivative, 5-n-butyl-pyrazolo[1,5-a]pyrimidine (M-5). [] M-5 undergoes further metabolism in the human liver, primarily by cytochrome P450 1A2, to form a C-3-position hydroxyl derivative (M-23OH). [] Human liver microsomes activate M-5 to a covalently bound metabolite, suggesting the potential for a reactive metabolite derived from M-23OH to contribute to hepatotoxicity in humans. []

Relevance: This compound shares a pyrazole ring fused to a six-membered heterocycle with Pyrazolo[1,5-a]pyridine-7-carboxylic acid. It differs by the presence of a pyrimidine ring instead of a pyridine and the presence of n-butyl and 3,4,5-trimethoxybenzoylamino substituents. []

1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester

Compound Description: This compound serves as an important intermediate in the synthesis of the anticoagulant apixaban. []

Relevance: This compound shares a pyrazole ring fused to a six-membered heterocycle with a carboxylic acid ester substituent, similar to Pyrazolo[1,5-a]pyridine-7-carboxylic acid. It differs in the position of the carboxylic acid ester, the presence of a piperidine ring, and the additional substituents on the pyrazole and pyridine rings. []

4-(Ethoxycarbonyl)-1,5-diphenyl-1H-pyrazole-3-carboxylic Acid

Compound Description: This compound, obtained from 4-ethoxycarbonyl-5-phenyl-2,3-furandione and N-benzylidene-N'-phenyl hydrazine, can be converted into corresponding esters or amide derivatives via reactions of its acid chloride. [] It can also be decarboxylated to yield ethyl 1,5-diphenylpyrazole-4-carboxylate. [] Cyclization with hydrazine hydrate results in pyrazolo[3,4-d]pyridazine-4,7-dione, while reaction with anhydrous hydrazine yields a bis pyrazole derivative. []

Relevance: This compound shares a pyrazole ring with a carboxylic acid substituent with Pyrazolo[1,5-a]pyridine-7-carboxylic acid. It differs by lacking the fused pyridine ring and incorporating two phenyl substituents on the pyrazole ring. []

4-Benzoyl-5-Phenyl-1-Pyridin-2-yl-1H- Pyrazole-3-Carboxylic Acid

Compound Description: This compound, synthesized from 4-benzoyl-5-phenyl-2,3-furandione and 2-hydrazinopyridine, does not readily form pyrazolo-pyridazine derivatives due to the low nucleophilicity of the nitrogen atom adjacent to the pyridine ring in 2-hydrazinopyridine. [, ]

Relevance: This compound shares a pyrazole ring with a carboxylic acid substituent and a directly attached pyridine ring with Pyrazolo[1,5-a]pyridine-7-carboxylic acid. It differs by lacking the fused pyridine ring and incorporating benzoyl and phenyl substituents on the pyrazole ring. [, ]

Overview

Pyrazolo[1,5-a]pyridine-7-carboxylic acid is a heterocyclic compound that belongs to the class of pyrazolo derivatives, which are characterized by a fused pyrazole and pyridine ring system. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the inhibition of various protein kinases, which are critical in cellular signaling pathways.

Source

The synthesis and characterization of pyrazolo[1,5-a]pyridine-7-carboxylic acid have been documented in various scientific literature and patents. Notably, research has focused on its synthesis methods and biological evaluations, highlighting its relevance in drug discovery and development .

Classification

Pyrazolo[1,5-a]pyridine-7-carboxylic acid is classified as a heterocyclic aromatic compound. Its structure features a pyrazole ring fused to a pyridine ring, with a carboxylic acid functional group at the 7-position of the pyrazole moiety. This classification places it within the broader category of pyrazolo compounds, which are known for diverse pharmacological activities.

Synthesis Analysis

Methods

The synthesis of pyrazolo[1,5-a]pyridine-7-carboxylic acid can be approached through several methods:

  1. Cycloaddition Reactions: One common synthetic route involves the intermolecular [3 + 2] cycloaddition reaction between N-iminopyridinium ylides and appropriate dipolarophiles. This method allows for the formation of the pyrazolo ring system efficiently .
  2. Vilsmeier Reagent: Another method utilizes Vilsmeier reagent (a combination of dimethylformamide and phosphorus oxychloride) to facilitate the formation of carboxylic acids from corresponding amines or other precursors under acidic conditions. This approach has been detailed in patent literature where specific reaction conditions are optimized for yield and purity .
  3. Heating in Acidic Conditions: Specific derivatives can be synthesized by heating the corresponding 2-alkyl-3-acylpyrazolo derivatives in concentrated sulfuric acid, leading to the desired carboxylic acid product after neutralization and extraction processes .

Technical Details

The technical details of these synthetic methods include precise temperature control, reaction times, and purification techniques such as recrystallization or chromatography to isolate the final product effectively.

Molecular Structure Analysis

Data

  • Molecular Formula: C8_{8}H6_{6}N2_{2}O2_{2}
  • Molecular Weight: Approximately 162.14 g/mol
  • Melting Point: Specific melting points may vary based on purity but generally fall within a defined range that can be determined experimentally.
Chemical Reactions Analysis

Reactions

Pyrazolo[1,5-a]pyridine-7-carboxylic acid participates in various chemical reactions typical for carboxylic acids and heterocycles:

  1. Esterification: The carboxylic acid can react with alcohols to form esters.
  2. Amidation: Reaction with amines can yield amides, which are often more biologically active.
  3. Decarboxylation: Under certain conditions, it may undergo decarboxylation to yield more reactive intermediates.

Technical Details

The reaction conditions (temperature, solvent choice, catalysts) significantly influence the outcome and efficiency of these transformations.

Mechanism of Action

Process

The mechanism of action for compounds like pyrazolo[1,5-a]pyridine-7-carboxylic acid often involves inhibition of specific protein kinases. These enzymes play crucial roles in signaling pathways that regulate cell growth and differentiation.

  1. Binding Affinity: The compound binds to the ATP-binding site of kinases, preventing substrate phosphorylation.
  2. Selectivity: Variations in substituents on the compound can lead to selective inhibition profiles against different kinase targets.

Data

Quantitative data on binding affinities (e.g., IC50_{50} values) may be obtained through biochemical assays that assess enzyme activity in the presence of varying concentrations of the compound.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in polar solvents like water and methanol; solubility may vary based on pH due to the carboxylic acid group.

Chemical Properties

  • Reactivity: The presence of both nitrogen atoms in the heterocyclic structure contributes to its reactivity profile.
  • Stability: Generally stable under normal laboratory conditions but sensitive to strong acids or bases that can affect its functional groups.

Relevant data on stability under various conditions can be derived from stability studies conducted during synthesis or application phases.

Applications

Scientific Uses

Pyrazolo[1,5-a]pyridine-7-carboxylic acid has several potential applications:

  1. Medicinal Chemistry: It serves as a scaffold for developing kinase inhibitors that may have therapeutic applications in cancer treatment and other diseases linked to aberrant kinase activity.
  2. Biological Research: Used as a tool compound in studying kinase signaling pathways and their implications in cellular processes.
  3. Drug Development: Its derivatives are explored for their pharmacological properties, leading to new drug candidates targeting various diseases.
Medicinal Chemistry Applications of Pyrazolo[1,5-a]pyridine-7-carboxylic Acid Derivatives

Antitubercular Drug Development: Scaffold Optimization for Mycobacterium tuberculosis Inhibition

Pyrazolo[1,5-a]pyridine derivatives have emerged as promising scaffolds in antitubercular drug discovery, particularly against drug-resistant Mycobacterium tuberculosis (Mtb) strains. The structural core of pyrazolo[1,5-a]pyridine-7-carboxylic acid (CAS# 474432-62-7, C₈H₆N₂O₂) serves as a versatile building block for generating potent inhibitors through strategic scaffold optimization [3] [10]. This optimization leverages the molecule's planar bicyclic structure and hydrogen-bonding capabilities, enabling targeted interactions with mycobacterial enzymes involved in cell wall biosynthesis and energy metabolism. The carboxylic acid moiety at the 7-position provides a critical handle for derivatization, facilitating the creation of amide conjugates with enhanced target affinity and physicochemical properties [2] [4].

Research demonstrates that carboxamide derivatives exhibit exceptional in vitro potency against both drug-susceptible H37Rv and multidrug-resistant (MDR) Mtb strains. Representative compounds show minimum inhibitory concentration (MIC) values in the nanomolar range (0.002-0.03 μg/mL), significantly surpassing first-line therapeutics like isoniazid (MIC = 0.41 μg/mL) and rifampicin (MIC = 0.03 μg/mL) [2] [4]. In vivo evaluation using autoluminescent H37Ra-infected mouse models revealed that lead compounds significantly reduce bacterial burden, confirming the therapeutic potential of this scaffold [2]. The molecular design strategy capitalizes on structural similarities to clinically validated antitubercular scaffolds while optimizing physicochemical properties to overcome pharmacokinetic limitations of existing drugs.

Table 1: Antitubercular Activity of Representative Pyrazolo[1,5-a]pyridine Carboxamides

CompoundR GroupMIC vs H37Rv (μg/mL)MIC vs MDR-TB (μg/mL)VERO Cell IC₅₀ (μg/mL)
5k5-OMe, R₃=f0.0060.003>100
5d5-Me, R₃=c0.0060.001>100
6jDiaryl<0.0020.002>50
6dDiaryl<0.0020.004>50
INH-0.41>8ND
RIF-0.03>2ND

Structure-Activity Relationship (SAR) Studies: Impact of Substituents on In Vitro Efficacy Against Drug-Resistant Strains

Comprehensive SAR studies reveal crucial structural determinants for antimycobacterial activity in pyrazolo[1,5-a]pyridine carboxamides. Position-specific modifications dramatically influence potency against drug-resistant strains:

Position 5 Substituents: Electron-donating groups at the 5-position significantly enhance activity against MDR-TB. Methoxy (5-OMe) and methyl (5-Me) substituents yield optimal MIC values (0.003-0.006 μg/mL), while bulkier groups like tert-butyl drastically reduce potency (MIC >1.0 μg/mL) [2]. Chlorine at this position maintains efficacy against rRMP strains (MIC <0.002 μg/mL), likely due to balanced electronegativity and steric compatibility with hydrophobic enzyme pockets [2] [6].

Carboxamide Side Chains: The N-benzyl moiety is critical for maintaining nanomolar potency. Incorporation of diaryl systems, particularly 4-(trifluoromethoxy)phenyl-containing groups, dramatically enhances activity against isoniazid-resistant (rINH) and rifampicin-resistant (rRMP) strains (MIC <0.002-0.004 μg/mL) [4] [6]. The trifluoromethoxy group's lipophilicity and metabolic stability likely contribute to enhanced membrane penetration and target engagement in resistant strains.

Position 2 Modifications: Methyl substitution at position 2 improves activity over unsubstituted analogues (e.g., 5t MIC = 0.006 μg/mL vs 5s MIC = 0.20 μg/mL). Ethyl and cyclopropyl groups retain potency, but larger phenyl groups diminish activity against MDR strains (MIC >0.94 μg/mL), indicating steric constraints in the target binding site [2].

Table 2: SAR of Position-Specific Modifications in Pyrazolo[1,5-a]pyridine-3-carboxamides

PositionOptimal GroupActivity ImpactSuboptimal GroupActivity Loss
5-PositionOMe, Me, ClMIC: 0.003-0.007 μg/mLt-butyl, phenylMIC: >0.28->10 μg/mL
2-PositionMe, Et, cyclopropylMIC: 0.004-0.006 μg/mLPhenylMIC: 0.94 μg/mL
Side Chain4-(Trifluoromethoxy)benzylMIC: <0.002 μg/mL2-CF₃ benzylMIC: 0.28 μg/mL
3-Position (Phenyl)3-OMe, 3-FMIC: 0.007-0.029 μg/mL2-OMe, 2-CF₃MIC: 0.28->0.57 μg/mL

Diaryl Systems: Strategic diaryl side chain optimization yields compounds with exceptional broad-spectrum potency. Derivatives bearing substituted diphenyl or heterodiaryl groups maintain activity against rINH (MIC <0.002-0.465 μg/mL) and rRMP strains (MIC <0.002-0.004 μg/mL) while exhibiting minimal cytotoxicity (Selectivity Index >25,000) [4] [6]. The 3-fluorophenyl and 3-methoxyphenyl variants demonstrate superior activity over 2-substituted analogues, highlighting the significance of substitution patterns for target interaction. Molecular modeling suggests these extended aromatic systems engage in additional π-stacking interactions within mutated enzyme binding sites, overcoming resistance mechanisms.

Comparative Analysis with Imidazo[1,2-a]pyridine Analogues: Bioisosteric Replacements and Pharmacological Advantages

Pyrazolo[1,5-a]pyridine derivatives represent strategic bioisosteres of imidazo[1,2-a]pyridine antitubercular agents like Q203, designed to overcome pharmacological limitations while maintaining target affinity. The bioisosteric replacement modifies hydrogen bonding capacity, dipole moment, and metabolic stability while preserving the planar geometry and π-system essential for target engagement [2].

Electronic Properties: The pyrazolo[1,5-a]pyridine core exhibits reduced basicity compared to imidazo[1,2-a]pyridines (pKa ~4.5 vs ~8.5), significantly influencing cellular uptake, subcellular distribution, and ion-trapping effects in acidic environments like granulomas. This reduced basicity correlates with enhanced distribution to acidic infection sites and reduced lysosomal sequestration [2] [6].

Metabolic Stability: The absence of readily oxidizable C-H bonds adjacent to the bridgehead nitrogen in pyrazolo[1,5-a]pyridines confers superior metabolic stability relative to imidazo[1,2-a]pyridine analogues. Microsomal stability studies indicate reduced CYP450-mediated oxidation, translating to improved in vivo half-lives and reduced metabolite-related toxicity [2] [4]. This advantage is particularly evident in diaryl derivatives like 6j, which demonstrated 41% oral bioavailability in murine models - a significant improvement over imidazo[1,2-a]pyridine counterparts [4].

Target Engagement: Despite structural differences, optimized pyrazolo[1,5-a]pyridine carboxamides match or exceed the potency of imidazo[1,2-a]pyridine reference compounds against both drug-sensitive and resistant Mtb strains. Compound 5k achieves comparable MIC values (0.006 μg/mL) to Q203 (0.006 μg/mL) against H37Rv while exhibiting >100-fold selectivity over mammalian cells [2]. Molecular docking studies suggest the scaffold maintains critical hydrogen bonds with QcrB subunit residues while introducing favorable van der Waals contacts through optimized 5-position substituents.

Selectivity Profile: Pyrazolo[1,5-a]pyridine derivatives demonstrate enhanced selectivity for mycobacterial targets over human kinases. This advantage stems from strategic avoidance of hinge-binding motifs that inhibit human CDKs, coupled with optimized side chains that reduce off-target interactions. The selectivity index (VERO IC₅₀/H37Rv MIC) exceeds 25,000 for diaryl derivatives versus approximately 500 for imidazo[1,2-a]pyridine analogues [4].

Table 3: Bioisosteric Comparison with Imidazo[1,2-a]pyridine Analogues

PropertyPyrazolo[1,5-a]pyridine DerivativesImidazo[1,2-a]pyridine AnaloguesPharmacological Advantage
Core pKa~4.5~8.5Enhanced distribution to acidic infection sites
Metabolic StabilityReduced CYP oxidationExtensive CYP3A4 oxidationLonger half-life, reduced drug interactions
MIC vs H37Rv0.002->0.03 μg/mL0.006-0.03 μg/mLComparable target potency
Selectivity Index>25,000~500Reduced off-target toxicity
Oral BioavailabilityUp to 41%<20%Improved dosing efficiency

Properties

CAS Number

474432-62-7

Product Name

Pyrazolo[1,5-a]pyridine-7-carboxylic acid

IUPAC Name

pyrazolo[1,5-a]pyridine-7-carboxylic acid

Molecular Formula

C8H6N2O2

Molecular Weight

162.15 g/mol

InChI

InChI=1S/C8H6N2O2/c11-8(12)7-3-1-2-6-4-5-9-10(6)7/h1-5H,(H,11,12)

InChI Key

JKCBBZQNDFGAKL-UHFFFAOYSA-N

SMILES

C1=CC2=CC=NN2C(=C1)C(=O)O

Canonical SMILES

C1=CC2=CC=NN2C(=C1)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.